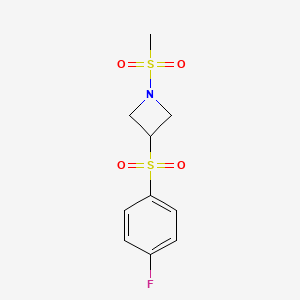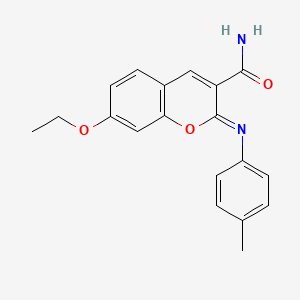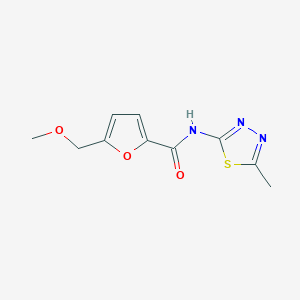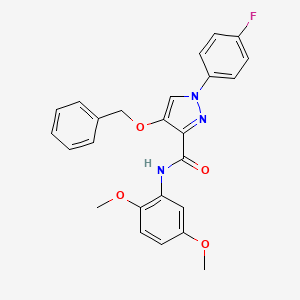![molecular formula C24H21N3O6S B2621912 N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-morpholin-4-ylsulfonylbenzamide CAS No. 851411-71-7](/img/structure/B2621912.png)
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-morpholin-4-ylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-morpholin-4-ylsulfonylbenzamide, also known as MOC-BZ, is a chemical compound that has been studied for its potential therapeutic properties. This compound has been synthesized through various methods and has been found to have significant effects on biological systems. In
Mechanism of Action
The mechanism of action of N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-morpholin-4-ylsulfonylbenzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in biological systems. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects on biological systems. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been found to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-morpholin-4-ylsulfonylbenzamide in lab experiments is that it has been found to have significant effects on biological systems at relatively low concentrations. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are many future directions for the study of N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-morpholin-4-ylsulfonylbenzamide. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the identification of the specific biological targets of this compound and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.
Synthesis Methods
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-morpholin-4-ylsulfonylbenzamide can be synthesized through various methods, including the reaction of 4-morpholin-4-ylsulfonylbenzamide with 4-methyl-5-oxochromeno[4,3-b]pyridine-2-carboxylic acid, followed by the addition of a base such as triethylamine. Other methods include the use of palladium-catalyzed coupling reactions and the use of microwave irradiation.
Scientific Research Applications
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-morpholin-4-ylsulfonylbenzamide has been studied for its potential therapeutic properties in various scientific research applications. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
properties
IUPAC Name |
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O6S/c1-15-14-20(25-22-18-4-2-3-5-19(18)33-24(29)21(15)22)26-23(28)16-6-8-17(9-7-16)34(30,31)27-10-12-32-13-11-27/h2-9,14H,10-13H2,1H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQHYXIJNDNMDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B2621830.png)


![N-(Thieno[3,2-b]pyridin-6-ylmethyl)prop-2-enamide](/img/structure/B2621838.png)

![N-[[5-(Trifluoromethyl)pyrimidin-2-yl]methyl]prop-2-enamide](/img/structure/B2621842.png)
![1H-Pyrazol-5-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2621843.png)

![1-methyl-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2621845.png)

![Tert-butyl 4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B2621847.png)
![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2621850.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2621851.png)